molecular formula C24H28N4O5S B2421176 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 325729-50-8

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2421176
CAS No.: 325729-50-8
M. Wt: 484.57
InChI Key: AIKZYLJOBQEYIY-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a sulfonyl group, and a pyrazole ring, making it a unique molecule with significant potential in various fields.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the morpholine and pyrazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions usually require specific conditions such as controlled temperature, pressure, and pH. Solvents like acetonitrile, methanol, or water are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid
  • Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}imino)-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester
  • 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Uniqueness

Compared to similar compounds, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-16-14-27(15-17(2)33-16)34(31,32)21-12-10-19(11-13-21)23(29)25-22-18(3)26(4)28(24(22)30)20-8-6-5-7-9-20/h5-13,16-17H,14-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKZYLJOBQEYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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